molecular formula C11H15NO2 B13235930 Methyl 3-amino-2-(3-methylphenyl)propanoate

Methyl 3-amino-2-(3-methylphenyl)propanoate

Cat. No.: B13235930
M. Wt: 193.24 g/mol
InChI Key: HBLWDKGDTYZMAW-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(3-methylphenyl)propanoate (CAS: 174869-60-4) is an amino-substituted propanoate ester with a 3-methylphenyl group at the β-position. Its molecular formula is C₁₂H₁₆ClNO₂ when isolated as the hydrochloride salt . The compound is primarily utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive amino and ester functional groups .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-amino-2-(3-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2/h3-6,10H,7,12H2,1-2H3

InChI Key

HBLWDKGDTYZMAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Followed by Reductive Amination

This method involves a two-step process: (i) nucleophilic substitution to introduce the 3-methylbenzyl group and (ii) reductive amination to install the amino group.

Step 1: Alkylation of Methyl Acrylate
Methyl acrylate reacts with 3-methylbenzyl bromide under basic conditions to form methyl 2-(3-methylbenzyl)acrylate.

Reagents/Conditions Details
Starting Material Methyl acrylate, 3-methylbenzyl bromide
Base Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
Solvent Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature 0–25°C, 4–6 hours
Yield 65–75%

Step 2: Reductive Amination
The intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) to introduce the amino group.

Reagents/Conditions Details
Ammonia Source Ammonium acetate
Reducing Agent Sodium cyanoborohydride (NaBH3CN)
Solvent Methanol (MeOH)
pH Buffered at pH 5–6 (acetic acid)
Temperature 25°C, 12–24 hours
Yield 50–60% (over two steps)

Key Findings :

  • The use of NaBH3CN ensures selective reduction of the imine intermediate without ester hydrolysis.
  • This route is limited by moderate yields due to competing side reactions during alkylation.

Cyanoacetate Alkylation and Hydrogenation

A more efficient route involves alkylation of methyl cyanoacetate followed by catalytic hydrogenation.

Step 1: Alkylation of Methyl Cyanoacetate
Methyl cyanoacetate is alkylated with 3-methylbenzyl bromide under basic conditions.

Reagents/Conditions Details
Starting Material Methyl cyanoacetate, 3-methylbenzyl bromide
Base Sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA)
Solvent Ethanol (EtOH) or THF
Temperature 60–80°C, 8–12 hours
Yield 80–85%

Step 2: Catalytic Hydrogenation
The nitrile group is reduced to a primary amine using hydrogen gas and a catalyst.

Reagents/Conditions Details
Catalyst Raney nickel (Ni) or palladium on carbon (Pd/C)
Pressure 3–5 atm H₂
Solvent Methanol or ethanol
Temperature 50–70°C, 6–10 hours
Yield 90–95% (over two steps)

Key Findings :

  • High selectivity for nitrile reduction without ester group interference.
  • Raney nickel offers cost-effectiveness, while Pd/C provides faster reaction times.

Esterification of the Corresponding Amino Acid

Direct esterification of 3-amino-2-(3-methylphenyl)propanoic acid with methanol under acidic conditions.

Reagents/Conditions Details
Acid Catalyst Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄)
Solvent Methanol (MeOH)
Temperature Reflux (65°C), 12–24 hours
Yield 70–75%

Key Findings :

  • Requires pre-synthesis of the amino acid, which adds complexity.
  • Acidic conditions may lead to racemization of the chiral center.

Comparative Analysis of Methods

Method Advantages Disadvantages Overall Yield
Nucleophilic Substitution Simple reagents Moderate yields, multi-step 50–60%
Cyanoacetate Hydrogenation High yields, scalable Requires high-pressure H₂ 80–85%
Direct Esterification Single-step (if acid is available) Racemization risk, acid handling 70–75%

Optimization Strategies

  • Catalyst Screening : Use of PtO₂ in hydrogenation improves reaction rates (e.g., 95% yield in 4 hours at 50°C).
  • Microwave Assistance : Reduces alkylation time from 8 hours to 30 minutes with comparable yields.
  • Protection/Deprotection : Boc-protected intermediates minimize side reactions during amination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the methylphenyl group play crucial roles in its binding to target molecules, influencing various biochemical processes . Detailed studies are required to fully elucidate the pathways involved and the effects exerted by this compound.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares Methyl 3-amino-2-(3-methylphenyl)propanoate with six structurally related compounds, highlighting differences in substituents, ester groups, and molecular properties:

Compound Name Molecular Formula Substituent/Modification Molecular Weight (g/mol) Key Features/Applications Reference
This compound C₁₂H₁₆ClNO₂ 3-methylphenyl, methyl ester 241.72 (HCl salt) Lab building block
Methyl 3-amino-2-(4-chlorophenyl)propanoate C₁₀H₁₂ClNO₂ 4-chlorophenyl, methyl ester 213.66 Enhanced lipophilicity (Cl substituent)
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate C₁₅H₂₀F₃NO₂ 4-CF₃-benzyl, tert-butyl ester 327.32 Increased steric bulk; potential fluorinated drug candidate
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride C₉H₁₇NO₃·HCl Oxane (tetrahydropyran) ring 223.70 Improved solubility (ether moiety)
Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ Pyridinylmethyl, methyl ester 283.15 Basic heteroaromatic interactions
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride C₈H₁₆ClNO₂ Cyclopropylmethyl, methyl ester 193.67 Conformational rigidity (strained ring)

Physicochemical Properties

  • Lipophilicity : The 3-methylphenyl group in the target compound offers moderate lipophilicity, while the 4-chlorophenyl analog (logP ~2.1) is more hydrophobic . The oxane-containing derivative (logP ~1.5) exhibits improved aqueous solubility due to its ether moiety .
  • Acid/Base Behavior : The pyridinylmethyl analog (pKa ~6.5 for the pyridine nitrogen) can act as a weak base, enabling pH-dependent solubility .

Biological Activity

Methyl 3-amino-2-(3-methylphenyl)propanoate, a compound with the empirical formula C₁₂H₁₈ClNO₂ and a molecular weight of approximately 229.70 g/mol, has garnered attention in various fields, particularly medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group facilitates binding to neurotransmitter receptors, potentially modulating their activity. This modulation can lead to physiological effects relevant to its proposed applications in treating central nervous system disorders and other conditions.

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

  • Neurotransmitter Modulation : Studies suggest that the compound interacts with neurotransmitter receptors, which may have implications for treating neurological disorders.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, indicating potential applications in infection treatment.
  • Pharmacological Potential : Its structural characteristics make it a candidate for drug development targeting various biological pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 3-amino-2-(2-methylphenyl)propanoateC₁₂H₁₈ClNO₂Similar amino and ester functionalitiesDifferent alkyl group affecting solubility
Methyl 3-amino-2-(4-methylphenyl)propanoateC₁₂H₁₈ClNO₂Variation in phenyl substitutionPotentially different biological activity
Benzyl 3-amino-2-(3-methylphenyl)propanoateC₁₃H₁₉ClNO₂Contains a benzyl group instead of methylAltered lipophilicity influencing absorption

This table illustrates how variations in structure can influence biological activity and pharmacological properties.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has shown that compounds structurally similar to this compound exhibit varying degrees of affinity for neurotransmitter receptors. For instance, studies involving binding assays have indicated that modifications in the phenyl substituent can significantly alter receptor binding affinity and subsequent biological effects .
  • Antimicrobial Activity Evaluation : Derivatives of this compound were tested against various microbial strains, revealing promising antimicrobial properties that suggest potential therapeutic applications in treating infections.
  • Toxicological Assessments : Preliminary toxicological evaluations indicate that while some derivatives may exhibit toxicity (e.g., hepatotoxicity), others show favorable profiles regarding mutagenicity and skin irritation . These findings are crucial for assessing safety in pharmaceutical development.

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